Product packaging for Silane, methylenebis-(Cat. No.:CAS No. 1759-88-2)

Silane, methylenebis-

Cat. No.: B160522
CAS No.: 1759-88-2
M. Wt: 70.2 g/mol
InChI Key: CTHPKEVMAKKDMX-UHFFFAOYSA-N
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Description

Contextualization of Organosilicon Compounds in Contemporary Chemical Research

Organosilicon compounds, characterized by the presence of carbon-silicon bonds, represent a cornerstone of modern chemical research and industrial innovation. Their versatility stems from a unique combination of properties derived from the silicon element, including thermal stability, flexibility, and resistance to oxidation and UV radiation. zmsilane.com These attributes make them indispensable in the formulation of a wide array of materials, from high-performance coatings and durable sealants to advanced electronic components and biomedical devices. zmsilane.comsigmaaldrich.com

The field of organosilicon chemistry has a rich history, dating back over a century to the first synthesis of a compound containing a silicon-carbon bond. rsc.org Since then, the development of new synthetic methodologies, such as hydrosilylation and Grignard reactions, has exponentially expanded the library of accessible organosilicon structures. zmsilane.comthieme-connect.com This has enabled scientists to tailor the properties of these compounds for specific applications, leading to the creation of materials with enhanced mechanical strength, improved adhesion, and tailored surface properties. chemsilicone.commdpi.comipsonline.in The ability of silicon to form strong covalent bonds with various elements has further broadened their utility, with applications ranging from reagents in organic synthesis to precursors for advanced polymers and ceramics. rsc.orgresearchgate.net

Defining the Methylenebis(silane) Structural Motif: Fundamental Chemical Significance

The fundamental significance of the methylenebis(silane) motif is rooted in its ability to act as a versatile building block. The two silicon atoms can be functionalized with a variety of organic or inorganic groups, allowing for the precise tuning of the molecule's properties. For instance, the presence of reactive groups like chloro or alkoxy substituents on the silicon atoms allows for further chemical transformations, such as hydrolysis and condensation reactions, which are crucial for the formation of larger polymeric structures. lookchem.comacs.org This versatility makes methylenebis(silane) derivatives valuable precursors for the synthesis of specialized polymers and materials with tailored characteristics.

One of the key attributes of the methylenebis(silane) structure is its contribution to the thermal stability of the resulting materials. The Si-C and Si-O bonds are inherently strong, and the methylene (B1212753) bridge can enhance the cross-linking density in polymeric networks, leading to materials with improved mechanical properties and resistance to high temperatures. vulcanchem.com This makes them particularly suitable for applications in demanding environments, such as those encountered in the aerospace and electronics industries. vulcanchem.comcymitquimica.com

Historical Evolution and Key Milestones in Methylenebis(silane) Research

The exploration of organosilicon chemistry began in the 19th century, but it was in the mid-20th century that the field saw significant expansion, driven by the invention of the "direct process" for synthesizing methylchlorosilanes. rsc.org This breakthrough paved the way for the large-scale production of silicones and spurred further research into the synthesis and properties of a wide range of organosilicon compounds.

Research specifically focusing on methylene-bridged silanes has evolved alongside the broader field. Early studies likely focused on the fundamental synthesis and characterization of simple methylenebis(silane) derivatives. A key method for creating the Si-CH₂-Si linkage involves a Lewis acid-catalyzed reaction, for example, between a dimethylphenylsilane (B1631080) and methylene chloride using a catalyst like aluminum chloride (AlCl₃). vulcanchem.com

Over the decades, research has progressed from the synthesis of basic structures to the exploration of more complex and functionalized methylenebis(silane) derivatives. A significant milestone has been the ability to create these compounds with various substituents on the silicon atoms, such as phenyl, methyl, and chloro groups, which allows for the fine-tuning of their properties. lookchem.comvulcanchem.com For instance, the synthesis of Methylenebis[dimethyl(phenyl)silane] involves a reaction conducted under anhydrous conditions at elevated temperatures (60–80°C), yielding a product with high purity after crystallization. vulcanchem.com

More recent research has focused on harnessing the unique properties of methylenebis(silane)s in advanced materials science. This includes their use as precursors for high-performance polymers and as crosslinking agents to enhance the mechanical and thermal properties of existing materials. vulcanchem.comcymitquimica.com The development of catalytic systems for the controlled synthesis of these compounds has also been a significant area of advancement, enabling more efficient and selective production. acs.orgacs.org The ongoing exploration of their reactivity and potential applications ensures that methylenebis(silane)s will continue to be an area of active research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2Si2 B160522 Silane, methylenebis- CAS No. 1759-88-2

Properties

InChI

InChI=1S/CH2Si2/c2-1-3/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHPKEVMAKKDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([Si])[Si]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

70.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methylenebis Silane Frameworks and Architectures

Direct Synthesis Approaches to Si-CH₂-Si Linkages

The direct synthesis, often referred to as the Müller-Rochow process, represents a fundamental industrial method for the production of organosilicon compounds. mdpi.com This approach involves the reaction of elemental silicon with organic halides in the presence of a copper catalyst at elevated temperatures. mdpi.comlkouniv.ac.in For the synthesis of methylenebis(silane)s, dihalomethanes, particularly dichloromethane (B109758) (CH₂Cl₂), are reacted with silicon.

A significant advancement in this area involves the simultaneous reaction of elemental silicon with methylene (B1212753) chloride and hydrogen chloride. This modified direct synthesis yields bis(dichlorosilyl)methane (B95708) and (dichlorosilyl)(trichlorosilyl)methane as major products. researchgate.net The addition of hydrogen chloride is crucial as it suppresses the decomposition of methylene chloride and reduces the formation of polymeric carbosilane byproducts. researchgate.net The optimal mixing ratio of methylene chloride to hydrogen chloride has been identified as 1:4. researchgate.net Furthermore, cadmium has been found to be an effective promoter for this reaction, whereas zinc acts as an inhibitor. researchgate.net

Halosilane Reactivity in Methylenebis(silane) Construction

Halosilanes are versatile precursors in the synthesis of methylenebis(silane) frameworks due to the reactivity of the silicon-halogen bond. alfa-chemistry.com These methods can be broadly classified into coupling reactions and cleavage reactions.

Coupling Reactions of Halogenated Silanes

Coupling reactions involving halogenated silanes are a common strategy for forming the Si-CH₂-Si linkage. One prominent example is the reaction of a chlorosilane with a methylene dihalide. For instance, bis(chlorodiisopropylsilyl)methane (B13686160) is synthesized by reacting chlorodiisopropylsilane (B1588518) with methylene chloride, often catalyzed by a Lewis acid.

Another important coupling method is the reaction of halosilanes with organometallic reagents. mt.com This can involve the use of a Grignard reagent or an organolithium compound to deliver the methylene bridge.

A more recent development involves the use of Lewis basic salts to promote the coupling of organosilanes with aromatic electrophiles, which can be adapted for the synthesis of methylene-bridged systems. nih.gov

Cleavage Reactions of Disilanes and Related Precursors

The cleavage of Si-Si bonds in disilanes presents an alternative route to methylenebis(silane) derivatives. Hexamethyldisilane, for example, reacts with methyllithium (B1224462) to produce trimethylsilyllithium, which can then be used in subsequent reactions to form Si-C bonds. wikipedia.org

The cleavage of disilanes can also be induced by various catalysts. Phosphonium (B103445) chlorides have been effectively used as catalysts for the cleavage of methylchlorodisilanes, which are byproducts of the Müller-Rochow process. nih.govlookchem.com This process can be controlled by reaction temperature, the amount of phosphonium chloride, and the presence of hydrogen chloride to yield specific monosilanes. nih.gov Similarly, alkali and alkaline earth metal salts, particularly lithium hydride (LiH), can efficiently cleave and reduce chlorinated disilanes. nih.gov

Organometallic Synthesis Pathways for Methylenebis(silane) Derivatives

Organometallic reagents play a crucial role in the synthesis of complex methylenebis(silane) derivatives, especially those with bulky substituents. pageplace.de A notable example is the synthesis of bis[tris(trimethylsilyl)silyl]methane. This was achieved through a one-pot reaction starting from [phenylbis(trimethylsilyl)silyl]tris(trimethylsilyl)silylmethane. acs.org The synthesis of methoxybis[tris(trimethylsilyl)silyl]methane was accomplished by reacting tris(trimethylsilyl)silyllithium with dichloromethyl methyl ether. acs.org These reactions often lead to molecules with significant steric strain and distorted bond angles around the central carbon atom. acs.org

The use of organometallic compounds allows for the construction of highly functionalized methylenebis(silane) frameworks that would be difficult to access through other methods. mt.com

Catalytic Routes to Methylenebis(silane) Systems

Catalysis offers efficient and selective pathways for the synthesis of methylenebis(silane)s, often under milder conditions than traditional methods. Transition metal-mediated transformations are particularly prominent in this area.

Transition Metal-Mediated Transformations

Transition metal complexes, particularly those of platinum, palladium, rhodium, and iridium, are effective catalysts for various reactions that can form Si-CH₂-Si linkages. nih.govnih.gov

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a major method for forming Si-C bonds and can be adapted for methylenebis(silane) synthesis. wikipedia.org This process is typically catalyzed by platinum group metals. wikipedia.org For instance, the hydrosilylation of vinylsilanes can lead to the formation of Si-CH₂-CH₂-Si linkages, which are structurally related to methylenebis(silanes).

Palladium-catalyzed reactions of 2-silylaryl triflates have been developed to synthesize various silicon-containing cyclic compounds, demonstrating the versatility of transition metals in forming Si-C bonds. oup.com Rhodium(III) and iridium(III) complexes have been shown to catalyze the hydrolysis of silanes to form silanols and siloxanes, which can be precursors to more complex organosilicon structures. acs.org Iridium(III) bis-N-heterocyclic carbene complexes are efficient catalysts for the hydrolysis and methanolysis of silanes. csic.es Cobalt-based catalysts have also been developed for the dehydrogenative coupling of hydrosilanes with alcohols, offering a sustainable route to silicon precursors. acs.org

The table below summarizes some key reactions in the synthesis of methylenebis(silane) frameworks.

Reaction Type Reactants Catalyst/Reagent Product(s) Reference(s)
Direct SynthesisElemental Silicon, Methylene Chloride, Hydrogen ChlorideCopperBis(dichlorosilyl)methane, (Dichlorosilyl)(trichlorosilyl)methane researchgate.net
Halosilane CouplingChlorodiisopropylsilane, Methylene ChlorideLewis AcidBis(chlorodiisopropylsilyl)methane
Disilane CleavageMethylchlorodisilanesPhosphonium ChloridesBifunctional Monosilanes nih.govlookchem.com
Organometallic SynthesisTris(trimethylsilyl)silyllithium, Dichloromethyl methyl ether-Methoxybis[tris(trimethylsilyl)silyl]methane acs.org
Catalytic HydrosilylationHydrosilane, AlkenePlatinum Group MetalsAlkylsilane wikipedia.org

Redistribution Reactions for Enhanced Selectivity

Redistribution reactions represent a significant synthetic tool in organosilicon chemistry for the selective formation of complex silane (B1218182) architectures from simpler precursors. These reactions involve the exchange of substituents around a central silicon atom, a process that can be finely controlled through the use of transition metal catalysts. umich.edu For methylenebis(silane) frameworks, which feature two silicon atoms linked by a methylene bridge, redistribution reactions offer a pathway to precisely tailor the substitution pattern on each silicon atom, leading to compounds with highly specific properties.

The mechanism of catalyzed redistribution involves the breaking and reforming of Si-C, Si-H, and Si-O bonds. umich.edu Research has shown that transition metal complexes, particularly those of iridium and rhodium, are effective catalysts for these transformations. The most favored reaction pathway often involves the preferential scrambling of groups directly attached to a silicon atom that bears a hydride (Si-H) group. umich.edu This selectivity is crucial for methylenebis(silane)s, as it allows for the controlled exchange of functional groups without disrupting the core Si-CH₂-Si structure.

In a typical process, a dihydrido-functionalized methylenebis(silane) can be reacted with other organosilanes in the presence of a catalyst. The catalyst facilitates the exchange of substituents, leading to a statistical or, with careful selection of catalyst and conditions, a highly selective distribution of products. For instance, studies on related disiloxanes catalyzed by iridium complexes have demonstrated that the reaction is much more complex than a simple sequential oligomerization, indicating that multiple mechanistic pathways may be active. umich.edu

The efficiency of these redistribution reactions can be quantified by turnover numbers (TON), which represent the number of moles of reactant converted per mole of catalyst. The rate of redistribution is significantly influenced by the structure of the silane. For example, in a study of disiloxane (B77578) redistribution, the rate for 1,1,3,3-tetramethyldisiloxane (B107390) (E'E') was found to be approximately 18 times greater than that for pentamethyldisiloxane (B44630) (EE'). umich.edu This highlights the high degree of selectivity that can be achieved.

Table 1: Comparative Reaction Rates for Iridium-Catalyzed Redistribution of Disiloxanes This table illustrates the influence of siloxane structure on the rate of redistribution, a principle applicable to the selective synthesis of methylenebis(silane) derivatives.

Siloxane SubstrateCatalystInitial Rate (mmol/ml/min)Turnover Number (mol siloxane/mol catalyst/min)
Pentamethyldisiloxane (EE')L₂(CO)ClIr6 x 10⁻⁵1.1 x 10⁻³
1,1,3,3-Tetramethyldisiloxane (E'E')L₂(CO)ClIr85 x 10⁻⁵1.6 x 10⁻²

Data sourced from studies on analogous disiloxane systems. umich.edu L = PPh₃

Sustainable Synthesis Strategies for Methylenebis(silane) Compounds

The increasing focus on green chemistry has spurred the development of sustainable synthetic methods for organosilicon compounds, including methylenebis(silanes). nih.gov These strategies aim to reduce environmental impact by utilizing renewable resources, employing environmentally benign solvents, increasing energy efficiency, and minimizing hazardous waste. csic.esmdpi.com

A prominent sustainable approach is the use of dehydrogenative coupling reactions catalyzed by earth-abundant metals. acs.orgnih.gov Researchers have developed a novel methodology using an air- and water-stable cobalt-based catalyst for the dehydrogenative coupling of hydrosilanes with alcohols. csic.esacs.org This reaction proceeds under mild conditions, often at room temperature, in green solvents such as alcohols, and produces the desired alkoxysilane with hydrogen gas as the sole byproduct. csic.esnih.gov This process aligns with the principles of a circular economy by transforming starting materials into high-value products with minimal waste. csic.es The selectivity of this process can be controlled; for instance, varying the alcohol-to-water ratio can switch the outcome between hydroalkoxysilylation and hydrosilylation. csic.es This method is directly applicable to the synthesis of functionalized methylenebis(silane)s by reacting a dihydrido-methylenebis(silane) with a chosen alcohol.

Table 2: Cobalt-Catalyzed Dehydrogenative Coupling of Phenylsilane with Methanol This table demonstrates the efficiency of a sustainable catalytic system for producing alkoxysilanes, a method adaptable for methylenebis(silane) synthesis.

Catalyst Loading (mol %)Temperature (°C)Time (h)Conversion (%)Product
0.1Room Temp1>99Trimethoxyphenylsilane

Data sourced from studies on phenylsilane. csic.esacs.org

Another key strategy involves the use of bio-based precursors. wiley.com Natural products can be chemically modified to serve as starting materials for silane synthesis. For example, eugenol, a compound derived from clove oil, has been used to synthesize new bio-based silane coupling agents. wiley.com This approach can be adapted to create the bridging unit or the substituents on the silicon atoms in methylenebis(silane) frameworks, thereby incorporating renewable carbon into the final product.

Furthermore, replacing traditional synthetic routes that rely on hazardous reagents is a cornerstone of green chemistry. The Si-N dehydrocoupling catalysis provides a sustainable alternative to conventional methods that use corrosive chlorosilanes and generate significant ammonium (B1175870) salt waste. rsc.org This catalytic reaction forms Si-N bonds directly from amines and silanes, producing only hydrogen gas as a byproduct. rsc.org This method could be employed to synthesize amino-functionalized methylenebis(silanes) in a more environmentally friendly manner.

The adoption of green solvents is also critical. Research has demonstrated the feasibility of conducting reactions in water or acetic acid to produce organometallic precursors, significantly reducing the reliance on volatile and often toxic organic solvents. mdpi.com These sustainable strategies not only reduce the environmental footprint of chemical manufacturing but also open up new avenues for creating novel methylenebis(silane) compounds with unique functionalities derived from renewable sources.

Elucidation of Reaction Mechanisms and Chemical Transformations

Intrinsic Reactivity of the Si-CH₂-Si Structural Unit

The Si-CH₂-Si moiety exhibits a distinct reactivity profile governed by the nature of the silicon-carbon and silicon-hydride bonds, as well as the substituents on the silicon atoms. Understanding this intrinsic reactivity is crucial for harnessing these compounds in synthetic chemistry.

Bond Activation and Cleavage Pathways

The activation and cleavage of bonds within the Si-CH₂-Si framework are fundamental processes that underpin its chemical transformations. The Si-H and Si-C bonds are of particular interest.

The activation of Si-H bonds in silanes by transition metal complexes is a well-established phenomenon. rsc.org This process can occur through several mechanisms, including oxidative addition, where the metal center inserts into the Si-H bond, and σ-bond metathesis. rsc.org In the context of methylenebis(silane) derivatives, the presence of two silicon centers can lead to cooperative effects. For instance, research on ruthenium-thiolate complexes has shown that the activation of the Si-H bond can be facilitated by the cooperative interaction between the metal center and a ligand, which acts as an internal Lewis base. rsc.org The energy barriers for this activation are influenced by the nature of the substituents on the silane (B1218182). rsc.org

Cleavage of the Si-C bond in the Si-CH₂-Si unit is a more challenging process due to the bond's inherent strength. However, examples of C-Si bond cleavage promoted by transition metal complexes have been reported, though they are often irreversible. illinois.edu A notable exception is the reversible C-Si bond cleavage observed in a diruthenium complex, which involves the elimination of an α-silyl group from a CH₂SiMe₃ ligand to form a methylene (B1212753)/silyl (B83357) product. illinois.edu This facile and reversible process highlights the potential for dynamic bond activation within methylenebis(silane)-type structures. Furthermore, palladium-catalyzed sila-spirocyclization reactions have demonstrated the cleavage of unstrained Si-C(sp³) bonds, a process supported by density functional theory (DFT) calculations. nih.gov

The cleavage of Si-O-Si linkages in related alkoxydisiloxanes has also been studied, with tethered functional groups shown to accelerate hydrolysis via internal hydrogen-bond catalysis. nih.gov This provides insight into how intramolecular interactions can influence bond cleavage rates in systems containing silicon.

Intramolecular Rearrangements and Cyclization Mechanisms

Methylenebis(silane) derivatives can undergo a variety of intramolecular rearrangements and cyclizations, often leading to the formation of novel cyclic and polycyclic structures. These transformations are frequently initiated by the activation of Si-H or Si-C bonds.

One significant rearrangement is the Kumada rearrangement, which involves the thermal conversion of polysilanes to polycarbosilanes. osti.gov This process is crucial for the synthesis of silicon carbide precursors. osti.govdrdo.gov.in The synthesis of polyphenylcarbosilane from polymethylphenylsilane, for example, occurs through thermal rearrangement at temperatures between 350°C and 430°C. osti.gov

Electrophilic cyclization is another important reaction pathway. longdom.org This process typically involves the attack of an electrophile on an unsaturated bond, leading to the formation of a carbocation intermediate that subsequently cyclizes. longdom.org In the context of silane derivatives, silver-catalyzed cascade carboxylation and cyclization of trimethyl(2-methylenebut-3-yn-1-yl)silane derivatives have been shown to produce furanone and pyrone derivatives. nih.gov The regioselectivity of this cyclization (5-exo-dig vs. 6-exo-dig) is dependent on the substituent on the alkyne. nih.gov

Radical cyclizations also play a role in the chemistry of these compounds, with exo-cyclizations generally being kinetically favored over endo-cyclizations. harvard.edu Furthermore, Prins-type cyclizations of bis(silyl) homoallylic alcohols have been utilized to construct tetrahydropyran (B127337) rings with defined stereochemistry, a key step in the synthesis of complex natural products like the bryostatins. researchgate.net

The ring-opening polymerization (ROP) of cyclic monomers containing Si-CH₂-Si linkages is another critical transformation. gelest.commdpi.com This method allows for the synthesis of polycarbosilanes with controlled molecular weights. The mechanism of ROP can be anionic, cationic, or radical-based, and it is a fundamental process in the production of silicone polymers. gelest.commdpi.comacs.org

Catalytic Activity of Methylenebis(silane)-Derived Systems

Derivatives of methylenebis(silane) are not only interesting for their intrinsic reactivity but also serve as ligands or precursors for catalytically active species. These systems have shown significant promise in various homogeneous catalytic processes.

Homogeneous Catalysis: Advanced Mechanistic Studies

The design of ligands derived from methylenebis(silane) has led to the development of highly efficient and selective homogeneous catalysts. Mechanistic studies of these systems provide valuable insights into the catalytic cycles.

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. wikipedia.orglibretexts.org Catalysts derived from methylenebis(silane) have been employed in these reactions, and detailed mechanistic studies have been conducted.

The classical mechanism for hydrosilylation is the Chalk-Harrod mechanism, which involves oxidative addition of the silane to the metal center, followed by alkyne or alkene insertion into the metal-hydride bond and subsequent reductive elimination. libretexts.orgtum.de However, variations to this mechanism exist. For instance, a modified Chalk-Harrod mechanism involves insertion of the alkene into the metal-silyl bond. libretexts.org

Recent studies on iridium and rhodium complexes with methylenebis(N-heterocyclic carbene) ligands have proposed an alternative, outer-sphere mechanism for the hydrosilylation of terminal alkynes. csic.es In this pathway, the silane is heterolytically split by the metal center and a solvent molecule (like acetone), which then acts as a "silane shuttle" to the alkyne. csic.es The subsequent nucleophilic attack of the metal hydride on the silylated alkyne intermediate selectively produces the β-(Z)-vinylsilane. csic.es The stereoselectivity is attributed to steric interactions between the silyl group and the ligand system. csic.es

The stereoselectivity of hydrosilylation is a critical aspect, and catalysts can be designed to favor specific isomers. wikipedia.org For example, platinum-catalyzed hydrosilylation of terminal alkynes typically proceeds via cis-addition to yield α and β (E)-alkenylsilanes. libretexts.org In contrast, the aforementioned iridium-based system provides high selectivity for the β-(Z)-isomer. csic.es The choice of metal, ligand, and silane all play a crucial role in determining the regio- and stereoselectivity of the reaction. nih.govpkusz.edu.cnacs.org

Catalyst SystemSubstrateSilaneMajor Product IsomerKey Mechanistic FeatureReference
[Ir(I)₂(κ-C,C,O,O-bis(NHC))]BF₄Terminal AlkynePh₂MeSiHβ-(Z)-vinylsilaneOuter-sphere mechanism, acetone (B3395972) as silane shuttle csic.es
Platinum CatalystTerminal AlkyneHSiCl₃α and β (E)-alkenylsilaneChalk-Harrod mechanism, cis-addition libretexts.org
[Cp*Ru(MeCN)₃]⁺Internal Thioalkyne(TMSO)₃SiHα-regioisomer, syn-additionChelation stabilization by sulfenyl group pkusz.edu.cn
Cobalt-NHC ComplexTerminal AlkynePh₂SiH₂Markovnikov-selective (α-vinylsilane)Modified Chalk-Harrod with Co-Si intermediate nih.gov

Dehydrogenative coupling is a powerful method for forming Si-Si, Si-C, and Si-O bonds, with the concomitant release of hydrogen gas. wikipedia.orgmdpi.com Catalysts derived from or related to methylenebis(silane) systems are effective in promoting these reactions.

The dehydrogenative coupling of silanes to form polysilanes is often catalyzed by early transition metal complexes, such as those of titanium. wikipedia.org The mechanism typically involves the formation of metal-hydride and metal-silyl species. A one-pot synthesis of polycarbomethylsilane has been developed using dichlorodimethylsilane, titanocene (B72419) dichloride, and sodium, with a proposed heterogeneous reaction mechanism. researchgate.net

The cross-dehydrogenative coupling of silanes with other substrates, such as alcohols, is also a significant transformation. rsc.orgacs.org Cobalt-based catalysts have been shown to be effective for the dehydrogenative coupling of hydrosilanes with alcohols to produce silyl ethers and hydrogen. acs.orgnih.gov Mechanistic studies suggest the involvement of cobalt hydride species. This process can be coupled in a one-pot reaction with the hydrosilylation of alkenes to produce alkoxy-substituted silanes. acs.orgnih.gov

Nickel complexes have also been explored for dehydrogenative coupling. wikipedia.orgrsc.org For example, the nickel(I) complex [(dippe)Ni(μ-H)]₂ promotes the dehydrogenative coupling of some silanes. wikipedia.org The use of silanes as a hydride source in nickel-hydride catalysis is a growing area, enabling various hydrofunctionalization reactions of π-systems. rsc.orguoregon.edu

Catalyst SystemReactant 1Reactant 2Product TypeKey Mechanistic InsightReference
Titanocene-based catalystsPrimary Silane (e.g., PhSiH₃)-PolysilaneFormation of Si-Si bonds with H₂ evolution wikipedia.org
Cobalt-based catalyst (cat-1)PhenylsilaneMethanolTrimethoxysilaneFormation of active cobalt hydride species acs.orgnih.gov
[(dippe)Ni(μ-H)]₂Silane-Disilane/PolysilaneInvolvement of nickel hydride species wikipedia.org
Cu₃(BTC)₂SilaneAlcoholSilyl etherIn situ generation of active Cu(I) species rsc.org

Heterogeneous Catalysis: Surface-Mediated Reactions

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, typically a solid catalyst facilitating a reaction in a liquid or gas phase. wikipedia.org The mechanism of heterogeneous catalysis proceeds through a sequence of steps: adsorption of reactants onto the catalyst surface, activation of the adsorbed species, reaction between them, and finally, desorption of the products from the surface. unizin.org

While specific examples detailing methylenebis(silane) as a heterogeneous catalyst are not extensively documented, the principles of surface functionalization allow for its integration into such systems. Methylenebis(silane) derivatives can be chemically grafted onto solid supports, such as mesoporous silica (B1680970), to create a heterogeneous catalyst. rsc.orgtaylorandfrancis.com This is typically achieved by reacting the silane with surface hydroxyl groups on the support material, forming stable covalent bonds. taylorandfrancis.comresearchgate.net

Once immobilized, the methylene-bridged silyl groups can act as active sites. For instance, in a hydrogenation reaction, hydrogen gas would first adsorb and dissociate on a metal component of the catalyst, while an unsaturated substrate could adsorb onto the functionalized silica surface. unizin.org The reaction would then occur at the interface, mediated by the tethered methylenebis(silane) structure, which could influence reactant orientation and stereoselectivity before the final product desorbs.

Nucleophilic and Electrophilic Reactions Involving Methylenebis(silane) Species

The Peterson olefination is a powerful method for synthesizing alkenes from α-silyl carbanions and carbonyl compounds (aldehydes or ketones). numberanalytics.comchemistnotes.comresearchgate.net Methylenebis(silane) derivatives are ideal precursors for the requisite α-silyl carbanion. The reaction pathway involves several key steps: numberanalytics.comnrochemistry.com

Carbanion Formation: The acidic C-H bonds of the methylene bridge in a methylenebis(silane) can be deprotonated by a strong base (e.g., organolithium reagents) to generate a highly nucleophilic α,α-bis(silyl)carbanion. nrochemistry.comunito.it

Nucleophilic Addition: The α-silyl carbanion attacks the electrophilic carbon of a carbonyl group, forming a β-hydroxysilane intermediate (a lithium alkoxide in this case). organic-chemistry.orgyoutube.com

Elimination: This is the crucial, stereochemistry-determining step. The β-hydroxysilane intermediate can be eliminated under either acidic or basic conditions to yield the final alkene. chemistnotes.comwikipedia.org A significant advantage of this reaction is that the two diastereomeric β-hydroxysilanes can be separated, allowing for the selective formation of either the (E)- or (Z)-alkene from the same starting materials. organic-chemistry.orgwikipedia.org

Basic Elimination: Treatment with a base (e.g., potassium hydride) results in a stereospecific syn-elimination, where the hydroxyl group and the silyl group depart from the same side of the C-C bond. nrochemistry.comwikipedia.org

Acidic Elimination: Treatment with an acid (e.g., sulfuric acid or a Lewis acid) results in a stereospecific anti-elimination, where the two groups depart from opposite sides. nrochemistry.comwikipedia.org

Table 2: Stereochemical Control in Peterson Olefination This table illustrates the relationship between elimination conditions and the resulting alkene stereoisomer from a single β-hydroxysilane diastereomer.

IntermediateConditionElimination PathwayProduct StereochemistryReference
β-hydroxysilaneAcidic (H₂SO₄, BF₃·OEt₂)Anti-elimination(E)-alkene or (Z)-alkene nrochemistry.comwikipedia.org
β-hydroxysilaneBasic (KH, NaH)Syn-eliminationOpposite of acidic route nrochemistry.comwikipedia.org

Recent research has expanded the scope to include α,α-bis(trimethylsilyl)toluenes reacting with N-benzylideneanilines, demonstrating high (E)-selectivity. unito.it

Silylation is the process of introducing a silyl group (R₃Si-) onto a molecule, often to protect a functional group like an alcohol or amine. taylorandfrancis.com Desilylation is the reverse process. While methylenebis(silane) itself is not a standard silylating agent, its chemistry is intrinsically linked to these transformations. For example, the synthesis of more complex structures like tris(trimethylsilyl)methane (B92476) can be achieved by deprotonating bis(trimethylsilyl)methane (B1329431) and quenching the resulting carbanion with a silyl chloride (TMSCl), a process that involves a silylation step. unito.it

The mechanism of silylation typically involves the nucleophilic attack of a heteroatom (like the oxygen in an alcohol) on the electrophilic silicon atom of a silyl halide or other activated silane. researchgate.net This process is often facilitated by a base to deprotonate the nucleophile and to scavenge the acidic byproduct. researchgate.net

Desilylation, or the cleavage of a carbon-silicon bond, can be achieved under various conditions depending on the nature of the substituents. A modern approach involves visible-light-triggered desilylation of arylsilanes. nih.gov In this mechanism, a photocatalyst absorbs light and initiates the homolytic cleavage of a disulfide bond to generate a thiyl radical. This radical then participates in a radical chain mechanism that leads to the cleavage of the C(sp²)-Si bond, providing a mild method for what is effectively a deprotection step. nih.gov

Photochemical Processes in Methylenebis(silane) Chemistry

The interaction of ultraviolet (UV) or visible light with organosilicon compounds like methylenebis(silane) can induce specific chemical reactions by promoting the molecule to an electronically excited state. mdpi.com These photochemical processes can lead to bond cleavage, rearrangements, and the formation of highly reactive intermediates such as radicals and silylenes. mdpi.comunt.edu

One documented photochemical pathway in polymers containing silyl units involves a single-electron transfer from the silyl group to a nearby carbonyl group upon UV irradiation. nih.gov This generates a radical ion pair, which can then undergo further reactions, such as silyl group migration and eventual solvolysis, leading to the degradation of the polymer chain. nih.gov

Another key photochemical process is the homolytic cleavage of bonds to generate radicals. The C-H or Si-C bonds in a methylenebis(silane) structure could potentially be cleaved upon absorbing sufficient light energy, especially in the presence of a suitable photosensitizer. mdpi.com For example, silyl radicals can be generated photochemically and subsequently participate in cascade reactions, such as abstracting a halogen atom from an aryl halide to generate an aryl radical, which can then undergo further transformations. mdpi.com These photoinduced radical generation methods are powerful tools in modern synthesis as they often proceed under very mild conditions. nih.gov

Electrochemical Reaction Mechanisms and Energy Transfer

The electrochemical behavior of organosilanes, including structures related to methylenebis(silane), is a field of active research, particularly concerning their oxidation and role in catalytic cycles. While specific studies focusing solely on the electrochemical reaction mechanisms of "Silane, methylenebis-" are not extensively detailed in the provided context, general principles derived from related silane compounds offer significant insight.

A notable development in silane electrochemistry is the use of bromide-mediated silane oxidation as a counter-electrode process in nonaqueous electrochemical reductions. nih.govchemrxiv.org This system provides a practical alternative to sacrificial anodes or divided cells, which is particularly useful for deep reductions requiring very negative potentials. nih.govchemrxiv.org The process is metal-free, utilizes inexpensive reagents like a graphite (B72142) anode, and produces byproducts that are stable under reductive conditions and easily removed. nih.govchemrxiv.org

In other research, the mechanism of hydrosilylation of terminal alkynes has been investigated using a system containing a methylene-bridged bis(NHC) ligand, specifically methylenebis(N-2-methoxyethyl)imidazole-2-ylidene. csic.es Density Functional Theory (DFT) calculations and experimental data support an outer-sphere mechanism that diverges from classical models. This mechanism involves:

Heterolytic Splitting: The silane molecule is split by the metal center and acetone (solvent), forming a metal hydride and an oxocarbenium ion [R3Si–O(CH3)2]+. csic.es

Silane Shuttle: The acetone acts as a "silane shuttle," transferring the silyl group to the alkyne in the solution to create a silylation product. csic.es

Nucleophilic Attack: A subsequent nucleophilic attack by the hydride ligand on the silylation product selectively yields the β-(Z)-vinylsilane. csic.es

This process demonstrates a sophisticated pathway where a methylene-bridged ligand structure facilitates a complex electrochemical transformation involving the transfer of silyl moieties.

Energy transfer in the context of methylenebis(silane) compounds is implicitly linked to their thermal stability and reactivity. For instance, silane compounds with specific organic frameworks are developed to enhance the heat resistance of polymer resins. google.com The strength of the Si-H bond, which is weaker than the H-H bond, makes compounds with these bonds significantly more reactive. wikipedia.org The energy required to break the Si-H bond is a critical factor in its chemical transformations, including electrochemical reactions.

Electrochemical ProcessKey Compound/SystemProposed MechanismSignificance
Counter-Electrode ProcessBromide-Mediated Silane OxidationOxidation of silane at the anode, mediated by bromide ions.Enables deep electrochemical reductions in undivided cells without sacrificial metal anodes. nih.govchemrxiv.org
Hydrosilylation of Alkynes[M(I)2{κ-C,C,O,O-bis(NHC)}]BF4 (bis-NHC = methylenebis(N-2-methoxyethyl)imidazole-2-ylidene)Outer-sphere mechanism involving a solvent (acetone) as a "silane shuttle". csic.esProvides an alternative mechanistic model for achieving high selectivity in vinylsilane synthesis. csic.es

Advanced Characterization and Spectroscopic Analysis of Methylenebis Silane Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of methylenebis(silane) compounds. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ²⁹Si, NMR provides unambiguous evidence of the molecular structure.

The analysis of one-dimensional NMR spectra is the first step in characterizing methylenebis(silane) compounds. Each nucleus within a unique chemical environment produces a distinct signal, or resonance, in the NMR spectrum, and the position of this signal (chemical shift, δ) is indicative of the local electronic environment.

For the parent compound, methylenebis(silane) (H₃Si-CH₂-SiH₃), the ¹H NMR spectrum is expected to show two main signals: a resonance for the six protons bonded to the silicon atoms (Si-H) and a signal for the two protons of the central methylene (B1212753) bridge (-CH₂-). The chemical shift of the Si-H protons typically appears in the range of 3-4 ppm, while the methylene protons are expected at a much lower chemical shift, often below 1 ppm.

The more commonly studied derivative, bis(trimethylsilyl)methane (B1329431) ([(CH₃)₃Si]₂CH₂), provides a clear example of NMR analysis. Its ¹H NMR spectrum is characterized by a strong singlet for the 18 equivalent protons of the trimethylsilyl (B98337) (-Si(CH₃)₃) groups and a singlet for the two protons of the methylene bridge. chemicalbook.com In the ¹³C NMR spectrum, two signals are observed, corresponding to the methyl carbons and the central methylene carbon. libretexts.org

The ²⁹Si nucleus, although less sensitive than ¹H, provides direct insight into the silicon environment. researchgate.net The chemical shifts in ²⁹Si NMR are highly sensitive to the nature of the substituents attached to the silicon atom. chemicalbook.comresearchgate.net For bis(trimethylsilyl)methane, a single resonance is expected in the ²⁹Si NMR spectrum, confirming the presence of two equivalent silicon atoms.

Interactive Table 1: Typical NMR Chemical Shifts (δ) for Bis(trimethylsilyl)methane

NucleusFunctional GroupChemical Shift (ppm)MultiplicitySolvent
¹H -CH ₂-~ -0.13SingletC₆D₆
Si(CH ₃)₃~ 0.05SingletC₆D₆
¹³C -C H₂-~ 1.1-C₆D₁₂
Si(C H₃)₃~ 6.7-C₆D₁₂
²⁹Si -Si (CH₃)₃~ -10.1-C₆D₁₂

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from various sources. mdpi.com

For more complex methylenebis(silane) derivatives or for unambiguous assignment of signals, multidimensional NMR techniques are employed. whiterose.ac.uk These experiments reveal correlations between different nuclei, providing a detailed map of the molecular connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a substituted methylenebis(silane), this could confirm the connectivity between a substituted methylene bridge proton and adjacent protons. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ²⁹Si. An HSQC spectrum of a methylenebis(silane) would show a cross-peak connecting the ¹H signal of the methylene protons to the ¹³C signal of the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations (typically over two or three bonds) between protons and heteronuclei. This is particularly useful for identifying quaternary carbons and for linking different fragments of a molecule. For instance, in bis(trimethylsilyl)methane, an HMBC experiment would show a correlation between the methyl protons and the central methylene carbon, confirming the Si-CH₂-Si linkage. uiowa.edu

These advanced techniques are crucial for verifying the structures of novel or complex methylenebis(silane) compounds synthesized for various applications. uiowa.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a molecule, as each type of bond (e.g., Si-H, C-H, Si-C) vibrates at a characteristic frequency. covalentmetrology.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule. chemistrysteps.com In methylenebis(silane) compounds, key absorption bands are expected for Si-H, C-H, and Si-C bond vibrations. The Si-H stretching vibration typically appears as a strong, sharp band in the region of 2100-2200 cm⁻¹. The C-H stretching vibrations from the methylene and any alkyl groups are found around 2850-3000 cm⁻¹. The Si-C stretching and bending vibrations occur at lower wavenumbers, typically in the fingerprint region below 1500 cm⁻¹. researchgate.net

Interactive Table 2: Key FTIR Vibrational Frequencies for Methylenebis(silane) Derivatives

Wavenumber (cm⁻¹)Vibration ModeIntensityCompound Type
~2958C-H stretch (asymmetric)StrongAlkyl-substituted silanes
~2900C-H stretch (symmetric)MediumAlkyl-substituted silanes
~2180Si-H stretchStrongHydrosilanes
~1250Si-CH₃ symmetric deformationStrongTrimethylsilyl groups
~840Si-C stretch / CH₃ rockStrongTrimethylsilyl groups

Note: Frequencies are approximate and depend on the specific molecular structure and physical state. researchgate.netrsc.org

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. azom.com While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. core.ac.uk This makes Raman spectroscopy particularly useful for identifying symmetric, non-polar bonds. The Si-C-Si symmetric stretching vibration in the backbone of methylenebis(silane) compounds is expected to produce a distinct and strong signal in the Raman spectrum. researchgate.net Similarly, the symmetric vibrations of Si-H bonds are also Raman active. azom.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. smolecule.com In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. researchgate.net

For bis(trimethylsilyl)methane, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (160.41 g/mol ). strem.com The fragmentation pattern is often dominated by the loss of stable neutral fragments or the formation of stable carbocations. A very common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH₃, mass 15) to form a stable [M-15]⁺ ion. Another prominent peak often corresponds to the trimethylsilyl cation, [Si(CH₃)₃]⁺, at a mass-to-charge ratio (m/z) of 73. massbank.jp

Interactive Table 3: Characteristic Mass Spectrometry Fragments for Bis(trimethylsilyl)methane

m/zIon FormulaDescription
160[C₇H₂₀Si₂]⁺Molecular Ion (M⁺)
145[C₆H₁₇Si₂]⁺Loss of a methyl radical ([M-CH₃]⁺)
73[C₃H₉Si]⁺Trimethylsilyl cation ([Si(CH₃)₃]⁺)

Note: Relative intensities of fragments can vary based on the ionization conditions. massbank.jp

X-ray Diffraction Studies for Crystallographic Structure Determination

X-ray Diffraction (XRD) is a cornerstone analytical technique for the definitive determination of the atomic and molecular structure of crystalline materials. mdpi.com For methylenebis(silane) and its derivatives, single-crystal X-ray diffraction (SC-XRD) provides unparalleled insight into the three-dimensional arrangement of atoms, bond lengths, bond angles, and supramolecular interactions within the crystal lattice. mdpi.comuhu-ciqso.es This technique is indispensable for correlating the molecular structure of these organosilicon compounds with their physical and chemical properties. mdpi.comresearchgate.net

The process involves irradiating a single crystal of a methylenebis(silane) compound with a monochromatic X-ray beam. The crystal diffracts the X-rays in specific directions, creating a unique diffraction pattern of spots. By measuring the angles and intensities of these diffracted beams, researchers can construct a three-dimensional map of the electron density within the crystal, which allows for the precise determination of atomic positions. ncl.ac.uk

Research on organosilicon compounds has successfully employed SC-XRD for structural characterization. For instance, a study on silicon-containing bis-azomethines detailed the synthesis and crystallographic analysis of a new diamine, (dimethylsilanediyl)bis(methylene)bis(4-aminobenzoate), and its subsequent derivatives. sci-hub.rednih.gov This analysis provided definitive structural confirmation and detailed geometric parameters. sci-hub.rednih.gov The crystallographic data from such studies are crucial for understanding structure-property relationships and for the rational design of new materials. weizmann.ac.ilacs.org

The table below presents representative crystallographic data for a methylenebis(silane) derivative, (dimethylsilanediyl)bis(methylene)bis(4-aminobenzoate), obtained from single-crystal X-ray diffraction studies. sci-hub.red

Interactive Table 1: Crystallographic Data for (dimethylsilanediyl)bis(methylene)bis(4-aminobenzoate)

ParameterValue
Compound Name (dimethylsilanediyl)bis(methylene)bis(4-aminobenzoate)
Chemical Formula C₁₈H₂₂N₂O₄Si
Formula Weight 374.46 g/mol
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 6.042(3)
b (Å) 22.842(11)
c (Å) 14.072(7)
α (°) 90
β (°) 99.34(2)
γ (°) 90
Volume (ų) 1915.2(17)
Z (molecules/unit cell) 4

Data sourced from a study on silicon-containing bis-azomethines. sci-hub.red

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are essential for the analysis of methylenebis(silane) compounds, providing robust methods for purity assessment, separation of complex mixtures, and quantification of impurities. researchgate.net Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most widely employed methods for analyzing silanes and other organosilicon compounds. wasson-ece.comlibretexts.org

Gas Chromatography (GC) is particularly suited for the analysis of volatile and thermally stable silanes. nih.gov It is frequently used to determine the purity of high-purity silane (B1218182) streams required for the electronics industry. wasson-ece.comrsc.org In a typical GC analysis, the sample is vaporized and transported by an inert carrier gas (like helium or argon) through a column containing a stationary phase. wasson-ece.com Separation is achieved based on the differential partitioning of the compounds between the mobile and stationary phases. researchgate.net

For analyzing trace impurities in silanes, GC is often coupled with highly sensitive detectors such as Flame Ionization Detectors (FID), Thermal Conductivity Detectors (TCD), and Pulsed Discharge Helium Ionization Detectors (PDHID). wasson-ece.comwasson-ece.com Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination that provides both separation and definitive identification of impurities by comparing their mass spectra with established libraries. nih.govrsc.org Specialized GC systems for silane analysis often incorporate features like internally purged valves and passivated tubing to prevent sample contamination and decomposition of these reactive compounds. wasson-ece.comwasson-ece.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for separating a broader range of organosilicon compounds, including those that are less volatile or thermally sensitive. libretexts.orglibretexts.org In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. libretexts.org Reversed-phase HPLC, using a nonpolar stationary phase (e.g., C8 or C18 organosilane-modified silica) and a polar mobile phase, is a common mode for these separations. researchgate.netlibretexts.org The composition of the mobile phase can be kept constant (isocratic elution) or varied during the analysis (gradient elution) to achieve optimal separation of compounds with a wide range of polarities. libretexts.org The detection of organosilanes that lack a UV chromophore can be challenging, but coupling HPLC with detectors like Inductively Coupled Plasma (ICP) provides a sensitive and element-selective method for quantification.

The table below summarizes various chromatographic methods used in the analysis of silane compounds.

Interactive Table 2: Chromatographic Methods for Silane Compound Analysis

TechniqueApplicationStationary Phase / ColumnMobile Phase / Carrier GasDetector(s)Reference(s)
GC Purity analysis of high-purity silaneMultiple columns (e.g., packed, capillary)Helium, ArgonTCD, FID, PDHID wasson-ece.com
GC-MS Identification of gas-phase impurities in silaneAdsorption columnsHeliumMass Spectrometer (MS) rsc.orgresearchgate.net
Capillary GC Determination of alkoxysilanesCapillary columnHeptane (solvent)FID, MS nih.govdss.go.th
HPLC Separation of polar and non-polar compoundsReversed-phase C18Acetonitrile/WaterUV, MS researchgate.net
APGC-MS/MS Analysis of fluorinated silanes--MS/MS diva-portal.org

Theoretical and Computational Chemistry of Methylenebis Silane Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of methylenebis(silane). These methods allow for a detailed examination of the molecule's potential energy surface, leading to the identification of stable conformers and the analysis of its molecular orbitals.

Density Functional Theory (DFT) is a widely used computational method for studying organosilanes due to its favorable balance of accuracy and computational cost. ua.ptresearchgate.net For methylenebis(silane), DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311+G(2d,2p), are used to perform geometry optimizations to find the lowest energy structure. ua.ptresearchgate.net These calculations help determine key structural parameters.

Computational studies on analogous molecules with Si-C-Si linkages, such as those with organic linkers like ethane (B1197151) or ethene, show that the local geometries around the silicon and carbon atoms are similar to those in pure silicate (B1173343) compounds or the parent organic molecules. ua.ptresearchgate.net For methylenebis(silane), the Si-C-Si bond angle and the Si-C bond lengths would be critical parameters determined through DFT. Analysis of the molecular orbitals (e.g., HOMO and LUMO) provides insights into the molecule's reactivity and electronic properties. For instance, the charge distribution calculated by DFT can reveal that the organic moiety often carries a negative charge, even in neutral species, and that the charge on the silicon atoms is relatively independent of the carbon atom's bonding environment. ua.pt

Table 1: Predicted Geometrical Parameters for Methylenebis(silane) based on DFT Calculations on Analogous Systems (Note: These are illustrative values based on typical findings for organosilanes and are not from a direct calculation on methylenebis(silane).)

Parameter Predicted Value
Si-C Bond Length 1.85 - 1.90 Å
Si-H Bond Length 1.48 - 1.50 Å
C-H Bond Length 1.09 - 1.10 Å
Si-C-Si Bond Angle 110° - 115°

For higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. While computationally more demanding, these methods provide benchmark-quality data on energetics and structures. Studies on related silyl-substituted methanes, like trisilylmethane and tetrasilylmethane, have utilized MP2 and B3LYP methods to investigate their structures and vibrational frequencies. researchgate.net Such high-level calculations are crucial for validating DFT results and for cases where electron correlation effects are particularly important. For methylenebis(silane), ab initio calculations would be essential for accurately determining stabilization energies and barriers to rotation or inversion. ias.ac.in For example, studies on vinyl radicals have shown that α-silyl substitution leads to significant stabilization, an effect that can be precisely quantified using ab initio methods. ias.ac.in

Computational Modeling of Reaction Mechanisms and Kinetics

Table 2: Illustrative Activation Energies for Generic Silane (B1218182) Reactions from Computational Studies

Reaction Type System Computational Method Calculated Activation Energy (kcal/mol)
Silylformate Reduction Iridium-catalyzed CO2 reduction DFT 12.2 rsc.org
Bis(silyl)acetal Reduction Iridium-catalyzed CO2 reduction DFT 16.4 rsc.org
Methoxysilane Reduction Iridium-catalyzed CO2 reduction DFT 22.9 rsc.org

The environment, particularly the solvent, can have a significant impact on reaction mechanisms and kinetics. Computational solvation models, both implicit (e.g., Polarizable Continuum Model, PCM) and explicit (including individual solvent molecules), are used to account for these effects. For example, the study of organosilane hydrolysis mechanisms often includes water molecules directly in the quantum chemical calculation to model hydrogen bonding and proton transfer steps. acs.org In the reduction of CO2 by silanes, solvent-phase Gibbs free energies were calculated to provide a more realistic energy profile of the catalytic cycle. rsc.org Applying these models to methylenebis(silane) would be critical for accurately predicting its reactivity in solution, as the solvent can stabilize or destabilize transition states and intermediates, thereby altering reaction pathways and rates.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations are excellent for static properties and reaction pathways of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational landscape of molecules over time. MD simulations model the movement of atoms by solving Newton's equations of motion, relying on a force field to describe the interatomic interactions. researchgate.net

For a flexible molecule like methylenebis(silane), rotation around the Si-C bonds can lead to various conformers. MD simulations can map the potential energy surface as a function of these dihedral angles, revealing the most stable conformations and the energy barriers between them. whiterose.ac.uk This is particularly important for understanding the physical properties of materials composed of or containing methylenebis(silane). The development of accurate, Amber-compatible organosilane force fields allows for the simulation of these molecules in complex environments, such as in drug design or materials science applications. researchgate.netdntb.gov.ua Simulations can also provide insights into the structure of self-assembled monolayers or polymer networks involving organosilanes. researchgate.netaip.org

Structure-Property Relationships: Predictive Modeling

The prediction of the physical, chemical, and thermodynamic properties of chemical compounds through computational means is a cornerstone of modern materials science. For methylenebis(silane) and its derivatives, Quantitative Structure-Property Relationship (QSPR) models offer a powerful and efficient alternative to purely experimental approaches. laccei.org QSPR methodologies establish a mathematical correlation between the molecular structure of a compound and its macroscopic properties. acs.orgustc.edu.cn This is achieved by calculating a set of numerical values, known as molecular descriptors, directly from the chemical structure and using them to build a predictive model. acs.org

These molecular descriptors can be categorized based on the structural information they represent:

Topological descriptors: These are derived from the 2D representation of the molecule, quantifying aspects like size, shape, and branching.

Geometric descriptors: Calculated from the 3D coordinates of the atoms, these describe the spatial arrangement of the molecule.

Electronic or Charge-based descriptors: These quantify features related to the electron distribution within the molecule, such as partial charges and dipole moments. ustc.edu.cn

In the field of organosilicon chemistry, QSPR studies have been successfully employed to predict critical properties like flash point and heat of combustion. acs.orgresearchgate.net For instance, a study on 230 organosilicon compounds developed robust models for flash point prediction using multiple linear regression (MLR). acs.org By selecting the most relevant molecular descriptors from a pool of over 1500 candidates, researchers created models with high predictive accuracy. acs.org Another study utilized a genetic algorithm combined with MLR (GA-MLR) to develop a five-variable model for predicting the flash point of organosilicon compounds, which proved superior to previously published methods. ustc.edu.cn

The reliability of these models is assessed using statistical metrics such as the coefficient of determination (R²) and the cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good predictive power and robustness. acs.org Models developed for organosilicon compounds have demonstrated strong performance, enabling the reliable estimation of safety-critical parameters for industrial process design, transportation, and storage. acs.org The principles and methodologies from these broad studies are directly applicable to methylenebis(silane), allowing for the in silico estimation of its properties and those of its hypothetical derivatives, thereby guiding experimental efforts toward molecules with desired characteristics.

Table 1: Performance of Selected QSPR Models for Predicting Flash Point (FP) of Organosilicon Compounds

Model DescriptionNumber of DescriptorsStatistical MetricValueReference
13-Descriptor MLR Model13R² (Training Set)0.966 acs.org
Q² (Training Set)0.959 acs.org
R² (Test Set)0.969 acs.org
6-Descriptor MLR Model6R² (Training Set)0.954 acs.org
Q² (Training Set)0.949 acs.org
R² (Test Set)0.957 acs.org
5-Variable GA-MLR Model5RMSE (Test Set)14.11 K ustc.edu.cn
AAE (Test Set)11.1 K ustc.edu.cn
Novel QSPR ModelNot SpecifiedRMSE (External Test Set)11.07 K acs.org

RMSE: Root Mean Square Error; AAE: Average Absolute Error

Computational Design of Novel Methylenebis(silane) Derivatives and Catalysts

Computational chemistry provides indispensable tools for the rational design of new molecules and catalytic systems, moving beyond prediction to active invention. rsc.orgunina.it Through the use of quantum mechanical methods, researchers can investigate hypothetical molecules and reaction pathways, screening for desired functionalities before undertaking costly and time-consuming experimental synthesis. laccei.org

Design of Novel Methylenebis(silane) Derivatives

Density Functional Theory (DFT) is a powerful quantum chemical method used to calculate the electronic structure and geometry of molecules. researchgate.netrsc.org By solving approximations of the Schrödinger equation, DFT can predict a wide range of molecular properties, including bond lengths, bond angles, vibrational frequencies, and reactivity indicators. nih.gov This capability is crucial for the de novo design of methylenebis(silane) derivatives with specific, tailored properties.

For example, theoretical studies on related organosilane compounds demonstrate how DFT can be used to optimize molecular geometries and predict electronic and non-linear optical (NLO) properties. researchgate.net In a study of Schiff bases containing a methylene-bis-salicylaldehyde core, which is structurally analogous to a substituted methylenebis(silane) system, DFT calculations at the B3LYP/6-311+g(d,p) level were used to determine properties like dipole moment, polarizability, and first-order hyperpolarizability. researchgate.net Such calculations allow for the systematic investigation of how different substituent groups attached to the core methylenebis(silane) structure would influence its electronic behavior, enabling the design of derivatives for applications in materials science and electronics. Furthermore, DFT studies can elucidate reaction mechanisms, such as the atomic layer deposition (ALD) of silicon nitride films from aminosilane (B1250345) precursors, providing insights into precursor reactivity that are vital for designing better molecules for materials synthesis. rsc.org

Table 2: Examples of Computational Studies on Silane-Related Derivatives

Compound/System StudiedComputational MethodProperties InvestigatedKey FindingsReference
5,5'-methylenebis-salicylaldehyde Schiff basesDFT (B3LYP/6-311+g(d,p))Molecular geometry, dipole moment, polarizability, hyperpolarizabilityDetermined non-linear optical properties based on molecular structure. researchgate.net
Silanol and Disiloxane (B77578)DFT (B3LYP, B3PW91)Geometry, energetics, deprotonation energyAssessed the performance of different functionals for accurate predictions. researchgate.net
(tBuN=)₂Mo(PMe₃)₂ + PhSiH₃DFT (B3PW91)Reaction mechanism, intermediate structures, relative stabilityElucidated a stepwise mechanism involving oxidative addition and ligand rearrangement. researchgate.net
Aminosilanes (BDEAS, BTBAS) on Si₃N₄ surfaceDFT (Periodic Slab Model)ALD reaction mechanism, potential energy landscapes, activation energiesRevealed high activation energies, indicating the need for new precursor designs for low-temperature deposition. rsc.org

Design of Catalysts

The synthesis of polymers and other materials from methylenebis(silane) monomers would rely on efficient catalytic processes. Computational modeling plays a pivotal role in understanding and improving these catalysts. researchgate.net DFT calculations are widely used to model catalyzed chemical reactions, providing detailed, atomistic-level understanding of reaction pathways, transition states, and activation barriers. unina.it This knowledge is critical for rationally designing catalysts with higher activity, selectivity, and stability.

For polymerization reactions, computational studies can unravel the mechanism of monomer insertion and chain transfer, which are the fundamental steps of polymer growth. researchgate.net For example, detailed mechanistic studies on zirconocene (B1252598) catalysts for ethylene (B1197577) polymerization have revealed how factors like the cocatalyst, solvent, and temperature influence the reaction pathways. acs.org The structure of the ligand framework is paramount, and studies on silane- and siloxane-bridged binuclear catalysts show how the bridging unit—analogous to the methylene (B1212753) bridge in methylenebis(silane)—can significantly impact catalytic activity and the properties of the resulting polymer. acs.org

Beyond mechanistic elucidation, computational approaches are being developed to accelerate the discovery of new catalysts. Deep learning and generative models can learn from existing computational data to propose entirely new and valid catalyst structures with optimized properties. rsc.org By training a model on a library of catalysts and their computed binding energies, it becomes possible to navigate the vast chemical space and identify promising candidates for experimental validation. rsc.org These advanced computational strategies, combined with mechanistic DFT studies, provide a powerful framework for developing bespoke catalysts for the polymerization and functionalization of methylenebis(silane) and its derivatives.

Organometallic Chemistry of Methylenebis Silane Ligand Systems

Design and Synthesis of Metal Complexes Featuring Methylenebis(silane) Backbones

The rational design of metal complexes incorporating methylenebis(silane) frameworks is a cornerstone of advancing their application in various chemical transformations. The synthesis of these complexes often involves the reaction of a suitable metal precursor with a pre-functionalized methylenebis(silane) ligand.

N-Heterocyclic Carbene (NHC) Ligands with Methylene (B1212753) Bridges

A significant area of development within this field involves the incorporation of N-Heterocyclic Carbene (NHC) moieties into the methylenebis(silane) scaffold. NHCs are potent σ-donating ligands that form robust bonds with a wide array of transition metals. researchgate.net The methylene bridge in these bis(NHC) ligands provides a flexible yet defined linker, influencing the geometry and reactivity of the resulting metal complexes. acs.orgresearchgate.net

The synthesis of such ligands typically starts with the preparation of bis-imidazolium salts, which serve as precursors to the NHC ligands. csic.es For instance, hydroxymethyl-functionalized imidazolium (B1220033) salts have been synthesized and subsequently used to create dinuclear bis(NHC) complexes of coinage metals like copper, silver, and gold. acs.org The functionalization of the methylene bridge itself offers a strategy for tuning the steric and electronic properties of the bidentate ligand system. researchgate.net This approach allows for the introduction of various substituents, which can impact the solubility and catalytic activity of the corresponding metal complexes. researchgate.net

New iridium(III) complexes featuring bis-NHC ligands with a methylene bridge and different N-substituents have been synthesized. csic.esacs.org These complexes have demonstrated the influence of the "wingtip" groups on the ligand's coordination behavior and the catalytic performance of the metal center. csic.esacs.org The synthesis of palladium(II) complexes with methylene-bridged bis(NHC) ligands has also been reported, highlighting the versatility of these ligand systems in coordinating with different transition metals. researchgate.net

Coordination Modes and Chelation Properties

Methylenebis(silane)-based ligands, particularly those incorporating NHC donors, exhibit diverse coordination modes and chelation properties. The flexibility of the methylene bridge allows the ligand to adopt various conformations to accommodate the geometric preferences of the metal center.

These ligands can act as chelating agents, binding to a single metal center in a bidentate fashion. researchgate.net The bite angle of the chelating ligand, dictated by the methylene bridge, is a critical parameter that influences the stability and reactivity of the complex. In dinuclear complexes, the methylene-bridged bis(NHC) ligand can span two metal centers, leading to the formation of bridged structures. acs.org

The coordination of the NHC units to the metal can occur in a "normal" (C2-bound) or "abnormal" (C4-bound) fashion, adding another layer of complexity and tunability to these systems. researchgate.net Furthermore, functional groups appended to the methylene bridge or the NHC rings can participate in coordination, leading to hemilabile behavior where a weakly coordinating donor can reversibly bind to the metal center. csic.esacs.org This hemilability can be crucial for creating open coordination sites during a catalytic cycle. The coordination chemistry of these ligands has been explored with a wide range of transition metals, showcasing their versatility. researchgate.net

Catalytic Activity of Methylenebis(silane)-Metal Complexes in Organic Synthesis

The unique structural and electronic properties of metal complexes featuring methylenebis(silane) backbones have translated into significant catalytic activity in a variety of organic transformations.

Selective Hydrogenation and Dehydrogenation Reactions

Iridium(III) complexes bearing methylene-bridged bis-NHC ligands have proven to be effective catalysts for the hydrolysis and methanolysis of silanes, which are processes that generate molecular hydrogen. csic.escsic.esacs.org These reactions are relevant to hydrogen storage and the synthesis of valuable silanols and silyl (B83357) ethers. csic.escsic.esacs.org The rate of hydrogen generation is highly dependent on the nature of the hydrosilane and the electronic properties of the wingtip groups on the NHC ligand. csic.esacs.org

Furthermore, iridium(III)-bis-NHC complexes have been successfully employed as catalysts for the transfer hydrogenation of ketones. researchgate.net For example, an iridium complex with a methylene-bis(N-methyl)imidazole-2-ylidene ligand catalyzed the transfer hydrogenation of acetophenone (B1666503) with high conversion rates. researchgate.net Ruthenium(II) complexes with similar methylene-bridged bis-NHC ligands have also shown catalytic activity in the transfer hydrogenation of acetophenone in isopropanol. mdpi.com

Carbon-Silicon Bond Formation Catalysis

The formation of carbon-silicon (C-Si) bonds is a fundamental transformation in organosilicon chemistry. sioc-journal.cn Metal complexes with methylenebis(silane) ligands have emerged as promising catalysts in this area. Platinum complexes, for instance, can mediate the formation of C-Si bonds. csic.esnih.gov Low-temperature NMR studies have provided evidence for the formation of σ-silane complexes as key intermediates in these reactions. csic.esnih.gov The reaction proceeds through the activation of a Si-H bond, followed by a C-Si coupling step. csic.esnih.gov

Ruthenium complexes have also been investigated for their role in C-Si bond formation. Studies on diruthenium complexes have revealed fluxional processes involving the migration of a silyl group and the reversible formation of a C-Si bond between a bridging methylene unit and a silyl group. illinois.edu These fundamental studies provide insights into the elementary steps of catalytic C-Si bond formation.

Electronic Structure and Bonding Analysis in Methylenebis(silane) Organometallics

In complexes where a σ-bond of a silane (B1218182) ligand interacts with the metal center, a "sigma complex" is formed. wikipedia.org These complexes are characterized by a three-center, two-electron bond involving the metal, silicon, and hydrogen atoms. wikipedia.org Computational studies, often using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of these complexes and the mechanistic pathways of their reactions. acs.org For instance, DFT calculations have helped to understand the molecular arrangement in dinuclear methylene-bridged bis(NHC) complexes. acs.org

The 18-electron rule is a useful guideline for predicting the stability of many organometallic complexes. wiley-vch.derun.edu.nguomustansiriyah.edu.iq The electronic contribution of the methylenebis(silane) ligand system, including the NHC moieties and any other coordinating groups, is considered when determining the total valence electron count of the metal center. Deviations from the 18-electron rule can indicate coordinative unsaturation and potential for catalytic activity. run.edu.ng

Future Directions and Emerging Research Frontiers in Methylenebis Silane Chemistry

The field of organosilicon chemistry is continually evolving, and "Silane, methylenebis-," with its unique structural motif of two silicon atoms linked by a methylene (B1212753) bridge, stands at the forefront of emerging research. This compound and its derivatives offer a versatile platform for the development of new materials and technologies. Future research is poised to unlock its full potential across various scientific and industrial domains. This article explores the key future directions and emerging research frontiers, from novel molecular architectures to advanced functional materials.

Q & A

Basic: What experimental methods are recommended for synthesizing methylenebis-silane derivatives, and how can reaction conditions be optimized?

To synthesize methylenebis-silane derivatives, photograft copolymerization in aqueous or organic solvents is a common approach. For example, using benzophenone as a photoinitiator with functional monomers (e.g., acrylamido-2-methylpropanesulfonic acid) and cross-linkers like N,N'-methylenebis(acrylamide) ensures controlled polymerization . Optimization involves adjusting UV exposure time, monomer-to-cross-linker ratios, and solvent polarity. Post-synthesis characterization via FTIR and electron spectroscopy confirms functional group incorporation and cross-linking efficiency .

Basic: What analytical techniques are critical for characterizing methylenebis-silane-based polymers?

Key techniques include:

  • FTIR Spectroscopy : To identify functional groups (e.g., Si–C bonds, methylene bridges).
  • BET Analysis : For pore size and surface area measurement in porous polymers.
  • SEM/TEM : To visualize surface morphology and grafting homogeneity.
  • Permeability Measurements : To assess membrane integrity post-modification .
    These methods ensure structural validation and functional performance assessment.

Advanced: How can multiscale computational modeling (QM/MD/Monte Carlo) predict methylenebis-silane antioxidant efficacy in polymers?

Quantum mechanical (QM) simulations calculate bond dissociation energies (e.g., O–H vs. C–H bonds) to evaluate antioxidant radical scavenging potential. Molecular dynamics (MD) models polymer-anti-oxidant interactions, while Monte Carlo simulations predict diffusion rates in rubber matrices. For instance, QM studies show that 2,2'-methylenebis(6-tert-butyl-4-methylphenol) has lower ΔG for O–H dissociation than NR’s C–H bonds, explaining its superior anti-aging performance .

Advanced: How should researchers reconcile discrepancies between in vitro and in vivo carcinogenicity data for methylenebis compounds?

For compounds like 4,4'-methylenebis(2-chloroaniline) (MBOCA), conflicting data arise from metabolic differences (e.g., hepatic activation in vivo vs. direct cell exposure in vitro). Researchers should:

  • Compare dose-response curves across models.
  • Use metabolically competent in vitro systems (e.g., S9 liver fractions).
  • Validate findings with biomarker studies (e.g., plasma 8-OHdG for oxidative DNA damage) .

Basic: What experimental designs are recommended for assessing methylenebis-silane toxicity?

Follow OECD guidelines:

  • In vitro : Ames test for mutagenicity; mammalian cell assays (e.g., micronucleus test).
  • In vivo : Rodent models with controlled exposure (oral/gavage) and histopathological analysis.
  • Include positive controls (e.g., benzo[a]pyrene) and dose-ranging studies to establish NOAEL/LOAEL .

Advanced: How can molecular imprinting techniques using methylenebis cross-linkers enhance membrane selectivity?

Using N,N'-methylenebis(acrylamide) as a cross-linker in water-based photografting improves template affinity (e.g., for triazine herbicides). Key factors:

  • Salt addition during polymerization to enhance template-polymer hydrogen bonding.
  • Balancing monomer-template ratios to avoid over-crowding.
  • Post-imprinting washes with acetonitrile to remove non-specific binding sites .

Advanced: How does substituent modification in methylenebis-phenolic antioxidants affect their structure-activity relationships (SAR)?

Substituents like tert-butyl groups at the 4- and 6-positions enhance steric hindrance, reducing radical recombination. For example:

  • 2,2′-methylenebis(4,6-di-tert-butylphenol) (MDBPH2) shows higher DPPH scavenging activity than methyl-substituted analogs due to electron-donating effects and stability of phenoxyl radicals . SAR studies require cyclic voltammetry to measure redox potentials and DFT calculations to map electron density distributions .

Basic: What protocols ensure reliable stability testing of methylenebis-silane derivatives under environmental stress?

  • Thermal Stability : TGA/DSC for decomposition profiles.
  • Hydrolytic Stability : Accelerated aging in buffered solutions (pH 3–10) with HPLC monitoring.
  • Oxidative Resistance : Exposure to H2O2/UV, followed by GC-MS analysis of degradation byproducts .

Advanced: What advanced techniques detect trace methylenebis contaminants in environmental samples?

  • SPE-LC-MS/MS : Solid-phase extraction coupled with tandem mass spectrometry for ppb-level detection.
  • Derivatization : Use pentafluorobenzoyl chloride to enhance GC-ECD sensitivity for halogenated analogs (e.g., MBOCA) .

Advanced: How should IARC carcinogenicity classifications inform risk assessment frameworks for methylenebis compounds?

IARC’s Group 1 (carcinogenic) or Group 3 (unclassifiable) ratings require integration with:

  • Occupational exposure limits (e.g., NIOSH RELs).
  • Mechanistic data (e.g., DNA adduct formation in MBOCA studies).
  • Epidemiological surveillance for exposed cohorts, even with "inadequate" human evidence .

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